(3-(Fluoromethyl)azetidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Fluoromethyl)azetidin-3-yl)methanol: is a chemical compound with the molecular formula C5H10FNO and a molecular weight of 119.1374032 . This compound is characterized by the presence of a fluoromethyl group attached to an azetidine ring, which is further connected to a methanol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of (3-(Fluoromethyl)azetidin-3-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Attachment of the Methanol Group:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
(3-(Fluoromethyl)azetidin-3-yl)methanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
(3-(Fluoromethyl)azetidin-3-yl)methanol: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(Fluoromethyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules, while the azetidine ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(3-(Fluoromethyl)azetidin-3-yl)methanol: can be compared with other similar compounds, such as:
(3-(Chloromethyl)azetidin-3-yl)methanol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(3-(Bromomethyl)azetidin-3-yl)methanol: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
(3-(Hydroxymethyl)azetidin-3-yl)methanol: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.
The uniqueness of This compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C5H10FNO |
---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
[3-(fluoromethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C5H10FNO/c6-1-5(4-8)2-7-3-5/h7-8H,1-4H2 |
InChI Key |
DLWCLNZMIBTECG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CO)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.